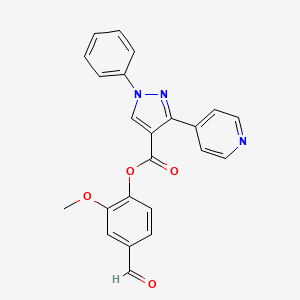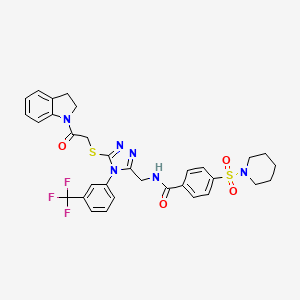![molecular formula C16H19N3O4 B2672661 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923203-78-5](/img/structure/B2672661.png)
4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
The pyrrolo[3,4-d]pyrimidine scaffold has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific kinases involved in cell proliferation and survival pathways. By targeting these kinases, the compound can potentially suppress tumor growth and enhance the efficacy of chemotherapy. Further studies are needed to optimize its selectivity and bioavailability for clinical use .
PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) play a crucial role in DNA repair. Inhibiting PARP-1 has been explored as a strategy to sensitize cancer cells to DNA-damaging agents. Pyrrolo[3,4-d]pyrimidine derivatives, including our compound of interest, have been investigated as potential PARP inhibitors. Their ability to disrupt DNA repair mechanisms could lead to genomic instability and cancer cell death .
Neurological Disorders
The pyrrolo[3,4-d]pyrimidine scaffold has also attracted attention in the field of neurology. Researchers are exploring its potential as a modulator of neurotransmitter receptors. By fine-tuning receptor activity, these compounds may offer therapeutic benefits for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
Inflammation is a hallmark of various diseases, including autoimmune disorders. Some pyrrolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory properties by targeting specific inflammatory pathways. These compounds could serve as leads for developing novel anti-inflammatory drugs .
Antiviral Agents
Viruses pose significant global health challenges. Researchers have investigated pyrrolo[3,4-d]pyrimidine derivatives for their antiviral activity. These compounds may interfere with viral replication or entry mechanisms, making them potential candidates for antiviral drug development .
Photodynamic Therapy (PDT)
Pyrrolo[3,4-d]pyrimidine derivatives have been explored in PDT—a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. By combining these derivatives with specific wavelengths of light, researchers aim to induce localized cytotoxic effects in cancer tissues while sparing healthy cells .
Metabolic Disorders
The compound’s structural features make it an interesting candidate for metabolic disorder research. Researchers are investigating its potential as a modulator of metabolic pathways, including glucose metabolism and lipid homeostasis. These studies could lead to novel therapies for conditions like diabetes and obesity .
Materials Science
Beyond biological applications, pyrrolo[3,4-d]pyrimidine derivatives have been studied in materials science. Their unique electronic properties make them suitable for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .
Shvedov, V. I., Ryzhkova, V. K., & Grinev, A. N. (1967). Synthesis of 4-hydroxythieno [2, 3-d]pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 3, 367–368. DOI: 10.1007/BF00945366 WO2023207447 - PYRROLO [2,3-D]PYRIMIDINE OR PYRAZOLO [3,4-D]PYRIMIDINE DERIVATIVE, AND USE THEREOF. Link
特性
IUPAC Name |
4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-11-5-3-10(4-6-11)14-13-12(17-16(22)18-14)9-19(7-8-20)15(13)21/h3-6,14,20H,2,7-9H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJHAUOXVMNALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-ethoxypropyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672579.png)
![2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2672582.png)

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2672587.png)

![N-benzyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2672590.png)

![5-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2672592.png)
![3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2672593.png)

![Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B2672597.png)

![Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate](/img/structure/B2672600.png)